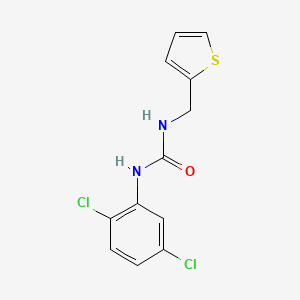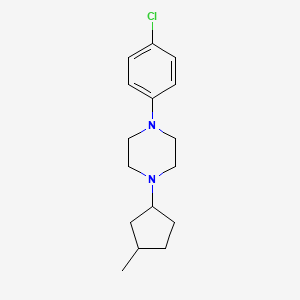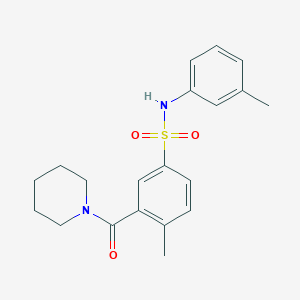![molecular formula C15H15Cl2N3O2 B5343587 2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5343587.png)
2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as DCPM, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DCPM is a morpholine derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other research applications. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II. DNA topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, a process that leads to programmed cell death. In vivo studies have shown that this compound inhibits tumor growth in animal models. Furthermore, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, this compound possesses potent antitumor activity, making it a promising candidate for the development of anticancer drugs. However, this compound also possesses some limitations for lab experiments. It is a complex compound that requires specialized knowledge and equipment for synthesis. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize its activity.
Orientations Futures
There are several future directions for the research on 2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One potential direction is the development of this compound-based anticancer drugs. This compound has been shown to possess potent antitumor activity, making it a promising candidate for the development of novel anticancer drugs. Another potential direction is the optimization of the synthesis method of this compound. The current synthesis method is time-consuming and requires specialized knowledge and equipment. Optimizing the synthesis method can lead to a more efficient and cost-effective production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a complex process that involves several steps. The initial step involves the reaction of 3,4-dichloroaniline with ethyl 2-oxo-4-phenylbutyrate to form 2-(3,4-dichlorophenyl)-4-phenylbutyric acid. The acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to form the desired product, this compound. The overall synthesis of this compound is a time-consuming process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in drug development. This compound has been shown to possess potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9-6-13(19-18-9)15(21)20-4-5-22-14(8-20)10-2-3-11(16)12(17)7-10/h2-3,6-7,14H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQPOUAAUKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5343566.png)
![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)
![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)


![3-methyl-8-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343610.png)